2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid involves complex organic reactions, characterized by the formation of azo-benzoic acids and their precursors. Techniques such as NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) methods, are employed to confirm structures and optimize molecular geometries. For instance, azo-benzoic acids are synthesized and characterized to understand the nuances of acid-base dissociation and azo-hydrazone tautomerism in solution, which are influenced by solvent composition and pH (Baul et al., 2009).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's behavior and interactions. Single-crystal X-ray diffraction studies provide detailed insights into the ligand coordination and molecular conformations. For example, metal complexes with 2-hydroxy-benzoic acid derivatives reveal specific configurations and hydrogen bonding patterns, indicating how molecular structure influences compound properties and reactivity (Singh, Singh, & Singh, 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid derivatives showcase a range of reactivities and product formations. For instance, methoxycarbonylation of phenylethyne catalyzed by palladium complexes results in high activity and regioselectivity, demonstrating the compound's potential in synthetic chemistry (Núñez Magro et al., 2010).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for practical applications. Studies involving crystallography and density functional theory (DFT) calculations reveal the compound's conformations and intermolecular interactions, highlighting the influence of molecular structure on physical properties (Yatsenko & Paseshnichenko, 2014).
Chemical Properties Analysis
The chemical properties of 2-hydroxy-5-(1-methyl-1-phenylethyl)benzoic acid, including reactivity, stability, and interaction with other molecules, are studied through various spectroscopic and computational methods. For instance, the analysis of benzoic acid derivatives through electron diffraction and theoretical calculations helps understand the effects of internal hydrogen bonding, which significantly impacts the compound's chemical behavior (Aarset, Page, & Rice, 2006).
properties
IUPAC Name |
2-hydroxy-5-(2-phenylpropan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-16(2,11-6-4-3-5-7-11)12-8-9-14(17)13(10-12)15(18)19/h3-10,17H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDGDNGXVIPBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351714 |
Source
|
Record name | Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)- | |
CAS RN |
54301-66-5 |
Source
|
Record name | Benzoic acid, 2-hydroxy-5-(1-methyl-1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.